molecular formula C31H35ClO11 B8245133 Peracetyl (R)-Empagliflozin

Peracetyl (R)-Empagliflozin

Cat. No.: B8245133
M. Wt: 619.1 g/mol
InChI Key: IVTYEGRDCQLUJE-HIWCRPLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peracetyl (R)-Empagliflozin (CAS: 915095-99-7) is an acetylated derivative and impurity of Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used to treat type 2 diabetes mellitus (T2DM). Empagliflozin itself (CAS: 864070-44-0) is a chiral molecule with an (S)-configured stereocenter critical for its pharmacological activity . The peracetyl form arises during synthesis as a triol derivative, where hydroxyl groups are acetylated to form ester bonds, likely to enhance stability or facilitate purification . Unlike Empagliflozin, which directly inhibits renal glucose reabsorption, this compound lacks therapeutic efficacy and is monitored as a process-related impurity in drug manufacturing .

Properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35ClO11/c1-17(33)38-16-27-29(39-18(2)34)31(41-20(4)36)30(40-19(3)35)28(43-27)22-7-10-26(32)23(14-22)13-21-5-8-24(9-6-21)42-25-11-12-37-15-25/h5-10,14,25,27-31H,11-13,15-16H2,1-4H3/t25-,27-,28+,29-,30+,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTYEGRDCQLUJE-HIWCRPLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@@H]4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35ClO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Building Blocks and Initial Glycosylation

The synthesis begins with d-gluconolactone, which undergoes sequential silylation to form 2,3,4,6-tetra-O-trimethylsilyl-d-glucano-1,5-lactone. This intermediate enables stereoselective C-aryl glycosylation, a hallmark of empagliflozin synthesis. The lactone is reacted with arylmetal reagents (e.g., arylalanes or arylzinc compounds) to establish the β-C-aryl bond, achieving >20:1 β/α selectivity in toluene/n-dibutyl ether systems.

Table 1: Key Intermediates in Empagliflozin Synthesis

IntermediateStructureRoleYield
Tetra-O-TMS lactone[Si(CH₃)₃-protected lactone]Glycosylation substrate85%
Peracetyl β-C-aryl glycosideAcetyl-protected glycosideAnomeric configuration control72%

Stereoselective Glycosylation Techniques

Lewis Acid-Mediated Reductions

A pivotal step involves the reduction of a peracetylated glycoside using silyl hydrides (e.g., triethylsilane) in the presence of Lewis acids like boron trifluoride (BF₃). This method ensures >95% β-selectivity by stabilizing the oxocarbenium ion transition state. For example, AlCl₃-promoted silane reduction of methyl β-glycopyranoside achieves complete β-anomer retention at −40°C.

Nickel- and Palladium-Catalyzed Coupling

Recent advances employ transition-metal catalysis for C-aryl bond formation. A Ni-catalyzed Fukuyama coupling between silyl-protected glucal and aryl iodides achieves 89% yield with minimal epimerization. Similarly, Pd(dppf)Cl₂-mediated Suzuki-Miyaura couplings using pinacol boronate esters enable late-stage diversification.

Protecting Group Strategies for Hydroxyl Functions

Acetylation Protocols

Peracetylation is achieved using acetyl chloride in dichloromethane with triethylamine as a base. This step converts all free hydroxyl groups to acetyl esters, stabilizing the molecule for subsequent reactions. Kinetic studies show that acetylation at 0°C minimizes side reactions, yielding 93% pure peracetylated product.

Silyl-Acetyl Hybrid Approaches

To enhance solubility during glycosylation, temporary silyl protection (e.g., trimethylsilyl, TMS) is combined with acetyl groups. For instance, selective deprotection of TMS ethers using methanol/water followed by acetylation streamlines the workflow, reducing purification steps.

Large-Scale Synthesis and Process Optimization

Kilogram-Scale Production

The patent US9902751B2 outlines a scalable route starting from intermediate 12 (a silyl-protected glucoside). Key steps include:

  • Protection : Reaction with acetyl chloride in dichloromethane (0–5°C, 2 h).

  • Coupling : Pd-mediated cross-coupling with arylboronic esters (THF, −78°C, 1 h).

  • Global Deprotection : Methanolic HCl hydrolysis to remove silyl groups, followed by acetylation.

Table 2: Reaction Conditions for Kilogram-Scale Synthesis

StepReagentsTemperatureTimeYield
AcetylationAcCl, Et₃N0–5°C2 h88%
CouplingPd(OAc)₂, SPhos−78°C1 h76%
DeprotectionHCl/MeOH25°C12 h95%

Addressing Exothermic Reactions

Scaling the BF₃-mediated glycosylation from 200 mg to 18 g caused reduced β-selectivity (1:5 to 1:2 α/β) due to exothermic side reactions. Mitigation strategies include controlled addition rates and cryogenic conditions.

Analytical Characterization of Intermediates

NMR and X-Ray Crystallography

¹H-NMR confirms acetyl group integration (δ 2.0–2.3 ppm for CH₃CO), while ¹³C-NMR verifies β-anomeric configuration (δ 101.5 ppm, J_C1-H1 = 170 Hz). Single-crystal X-ray structures of intermediates (e.g., peracetyl glucoside) resolve stereochemical ambiguities.

Chromatographic Purity Assessment

HPLC methods using C18 columns (ACN/H₂O gradient) achieve baseline separation of α- and β-anomers, with the β-form eluting at 12.3 min (purity >99.5%) .

Chemical Reactions Analysis

Types of Reactions

Peracetyl (R)-Empagliflozin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Peracetyl (R)-Empagliflozin has several scientific research applications:

Mechanism of Action

The mechanism of action of Peracetyl (R)-Empagliflozin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with SGLT2 Inhibitors

Empagliflozin belongs to the gliflozin class, which includes dapagliflozin, canagliflozin, and ertugliflozin. These drugs share a core structure with a glucose-like moiety but differ in substituents affecting potency, bioavailability, and side-effect profiles.

Compound CAS Number Molecular Formula Key Structural Features Therapeutic Role
Empagliflozin 864070-44-0 C₂₃H₂₇ClO₇ (S)-configured tetrahydrofuran ring, chloro-benzyl Active SGLT2 inhibitor
Peracetyl (R)-Empa 915095-99-7 C₂₃H₂₇ClO₇ (acetylated) Acetylated hydroxyl groups, (R)-isomer Synthesis impurity
Dapagliflozin 461432-26-8 C₂₁H₂₅ClO₆ Dichlorophenyl group, propargyloxy tail Active SGLT2 inhibitor
Ertugliflozin 1220308-38-3 C₂₂H₂₆ClN₃O₇S Thiophene ring, methylpyrazole Active SGLT2 inhibitor

Key Findings :

  • Acetylation: Peracetyl derivatives, such as those of rigenolides (), are typically intermediates or impurities; acetylation blocks reactive hydroxyl groups but abolishes drug-receptor interactions .

Comparison with Empagliflozin Impurities

Empagliflozin synthesis generates multiple impurities, including stereoisomers and acetylated byproducts:

Impurity CAS Number Structure Role in Synthesis
Peracetyl (R)-Empagliflozin 915095-99-7 Acetylated triol, (R)-configuration Byproduct of acetylation steps
Empagliflozin R-Isomer 1620758-31-7 (4R,5R)-tetrahydrofuran, (R)-dihydroxyethyl Stereochemical impurity
Empagliflozin Furanose Form N/A Cyclic hemiacetal structure Degradation product

Research Insights :

  • The R-isomer impurity (CAS: 1620758-31-7) shares structural similarity with Empagliflozin but lacks SGLT2 inhibition due to incorrect stereochemistry .

Pharmacokinetic and Pharmacodynamic Differences

  • Empagliflozin : Exhibits 86% oral bioavailability, renal excretion, and dose-dependent HbA1c reduction (0.6–0.8% at 10–25 mg/day) .
  • This compound: No detectable SGLT2 inhibition; acetylation reduces solubility and prevents interaction with the target protein .
  • Dapagliflozin and Ertugliflozin : Equi-effective doses (10 mg vs. 5 mg, respectively) show comparable HbA1c reductions but differ in cardiovascular risk profiles .

Analytical and Regulatory Considerations

  • Detection : High-performance liquid chromatography (HPLC) and mass spectrometry are used to quantify this compound in drug batches, with limits set by pharmacopeial guidelines (e.g., ≤0.15% per ICH Q3A) .

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Peracetyl (R)-Empagliflozin?

this compound can be synthesized via acetylation of its parent compound using acetic anhydride and pyridine under controlled conditions (room temperature, 6 hours). Post-reaction purification typically involves reduced-pressure concentration and chromatographic techniques. Characterization should include nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity, with comparisons to literature data for validation (e.g., tetraacetylsweroside derivatives) . For impurity profiling, high-performance liquid chromatography (HPLC) with forced degradation studies under acidic, alkaline, thermal, and UV stress conditions is essential .

Q. How can researchers validate the stability of this compound in experimental settings?

Stability-indicating methods such as reverse-phase HPLC (RP-HPLC) are critical. Forced degradation studies should expose the compound to stressors like 0.1N HCl (acidic), 0.1N NaOH (alkaline), heat (80°C), and UV light (254 nm) for defined durations. Data should include peak purity assessments and resolution of degradation products from the parent compound. Ensure compliance with International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing .

Q. What analytical techniques are used to distinguish this compound from related impurities?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for differentiating structural analogs. Key parameters include retention time, molecular ion peaks ([M+H]⁺), and fragmentation patterns. Cross-validate results with synthetic standards and published spectral databases .

Advanced Research Questions

Q. How does the acetylation of Empagliflozin influence its pharmacokinetic and pharmacodynamic properties?

Acetylation modifies Empagliflozin’s solubility and metabolic stability. Comparative studies should assess in vitro permeability (e.g., Caco-2 cell models) and metabolic clearance using liver microsomes. Pharmacodynamic evaluations in animal models (e.g., streptozotocin-induced diabetic rats) can quantify changes in sodium-glucose cotransporter-2 (SGLT2) inhibition efficacy and urinary glucose excretion .

Q. What experimental designs are optimal for evaluating this compound’s role in mitigating cardiac microvascular ischemia-reperfusion (I/R) injury?

Use in vivo I/R models (e.g., coronary artery ligation in rodents) to measure endothelial integrity via Evans blue dye extravasation and mitochondrial function via Seahorse XF analyzers. Validate mechanisms using AMPKα1/ULK1/FUNDC1 pathway inhibitors and immunofluorescence for endothelial adhesion markers (e.g., ICAM-1, VCAM-1) .

Q. How can contradictory data on this compound’s metabolic effects be resolved in preclinical studies?

Conduct dose-response studies across multiple species (e.g., mice, rats, non-human primates) to identify interspecies variability. Use population pharmacokinetic (popPK) modeling to account for covariates like renal function and body weight. Cross-reference with clinical trial data from EMPEROR-Reduced, which demonstrated Empagliflozin’s uric acid-lowering effects independent of baseline levels .

Q. What statistical approaches are recommended for analyzing hyperuricemia-related outcomes in this compound studies?

Apply Cox proportional hazards models for time-to-event analyses (e.g., cardiovascular death, hospitalization). Stratify by baseline serum uric acid (SUA) quartiles and adjust for confounders like diuretic use. Use Markov models for cost-effectiveness analyses in health economic evaluations .

Methodological Considerations

  • Reproducibility : Document reaction conditions (solvent ratios, temperature) and purification steps in detail. For in vivo studies, report animal strain, sample size calculations, and blinding protocols .
  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use institutional repositories for raw spectral data and clinical trial datasets .
  • Ethical Compliance : Obtain IRB approval for human-derived data and declare conflicts of interest. Training in data protection (GDPR, HIPAA) is mandatory for handling patient records .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.